(2S,3R)-LP99

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

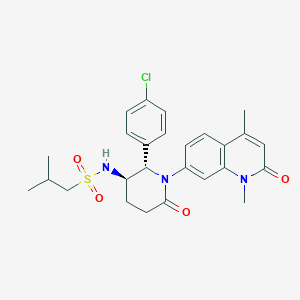

N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDRREOUMKACNJ-GJZUVCINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@H]([C@@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S,3R)-LP99: An In-Depth Technical Guide to its Mechanism of Action as a Selective BRD7/9 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-LP99 is a potent and selective small molecule inhibitor of the bromodomains of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1][2] As the first-in-class selective chemical probe for these epigenetic readers, LP99 serves as an invaluable tool for elucidating the roles of BRD7 and BRD9, which are integral components of the human SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes.[1][3] The primary mechanism of action of LP99 involves the competitive inhibition of BRD7 and BRD9 binding to acetylated histone tails, leading to the modulation of gene expression.[2] A significant downstream effect of this inhibition is the suppression of pro-inflammatory cytokine secretion, highlighting the potential of targeting BRD7/9 in inflammatory diseases.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, cellular activity, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Core Mechanism of Action

This compound, hereafter referred to as LP99, is a quinolone-fused lactam that selectively targets the acetyl-lysine binding pocket of the bromodomains of BRD7 and BRD9.[4] These proteins are critical subunits of distinct SWI/SNF chromatin remodeling complexes, which utilize the energy from ATP hydrolysis to alter chromatin structure and thereby regulate gene transcription.[1]

By occupying the binding site, LP99 prevents the recognition and binding of BRD7 and BRD9 to acetylated lysine (B10760008) residues on histone tails, a key event in the epigenetic regulation of gene expression.[2][4] This displacement of BRD7/9 from chromatin modulates the activity of the SWI/SNF complexes, leading to changes in the transcriptional landscape.[5] One of the well-documented functional outcomes is the dose-dependent inhibition of pro-inflammatory cytokine expression, such as Interleukin-6 (IL-6), in cellular models of inflammation.[3]

Quantitative Data Presentation

The potency and selectivity of LP99 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of LP99

| Target | Parameter | Value | Assay Method |

| BRD9 | Kd | 99 nM | Isothermal Titration Calorimetry (ITC)[5] |

| BRD7 | Kd | ~990 nM (10-fold lower affinity than BRD9) | Isothermal Titration Calorimetry (ITC)[5] |

| BRD9 | IC50 | 325 nM | High-Throughput Förster Resonance Energy Transfer (HT-FRET) |

Table 2: Cellular Activity of LP99

| Assay | Parameter | Value | Cell Line |

| Bioluminescence Resonance Energy Transfer (BRET) | Cellular IC50 (BRD9-H3.3) | 5.1 µM | HEK293 |

| Bioluminescence Resonance Energy Transfer (BRET) | Cellular IC50 (BRD9-H4) | 6.2 µM | HEK293 |

| Fluorescence Recovery After Photobleaching (FRAP) | Disruption of BRD9-Chromatin Interaction | 0.8 µM | U2OS |

| IL-6 Secretion Assay | Inhibition of LPS-stimulated IL-6 secretion | Dose-dependent | THP-1[3] |

Note: The enantiomer of LP99, this compound, shows no detectable binding to BRD9, making it an excellent negative control for experiments.

Signaling Pathways and Experimental Workflows

Signaling Pathway of LP99 in Inhibiting IL-6 Secretion

LP99's inhibition of BRD7/9 disrupts the function of the SWI/SNF complex at the promoters of inflammatory genes. In the context of inflammation, stimuli like Lipopolysaccharide (LPS) activate signaling cascades, such as the NF-κB pathway, leading to the recruitment of transcriptional machinery and chromatin remodeling complexes to target gene promoters, including the IL-6 promoter. By preventing BRD7/9 from binding to acetylated histones at these sites, LP99 interferes with the chromatin remodeling necessary for efficient transcription of the IL-6 gene.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical assay to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of ligand-protein interactions.

Experimental Workflow for Cellular Target Engagement using BRET

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay used to measure protein-protein interactions in living cells, providing a quantitative measure of target engagement by a compound.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of LP99 to purified BRD7 and BRD9 bromodomains.

Materials:

-

Purified recombinant human BRD7 or BRD9 bromodomain protein

-

This compound

-

ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl

-

Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

Protocol:

-

Sample Preparation:

-

Dialyze the purified protein against the ITC buffer overnight at 4°C.

-

Determine the final protein concentration using a spectrophotometer (A280) or a protein concentration assay (e.g., Bradford).

-

Dissolve LP99 in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration.

-

-

ITC Experiment:

-

Set the experimental temperature to 25°C.

-

Load the protein solution into the sample cell of the microcalorimeter.

-

Load the LP99 solution into the injection syringe.

-

Perform an initial injection of 0.4 µL followed by a series of 19-24 injections of 1.5-2.0 µL with a spacing of 150 seconds between injections.

-

-

Data Analysis:

-

Integrate the raw heat data to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To determine the cellular IC50 of LP99 for the inhibition of the BRD9-histone interaction.

Materials:

-

HEK293 cells

-

Plasmids: NanoLuc-BRD9 (donor) and HaloTag-Histone H3.3 or H4 (acceptor)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

This compound

-

White, 96-well assay plates

Protocol:

-

Cell Transfection (Day 1):

-

Seed HEK293 cells in a 6-well plate.

-

Co-transfect the cells with the NanoLuc-BRD9 and HaloTag-Histone plasmids at a 1:1 ratio using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Assay Performance (Day 2):

-

Detach the transfected cells and resuspend in Opti-MEM to a concentration of 2 x 105 cells/mL.[6]

-

Prepare a serial dilution of LP99 in Opti-MEM.

-

Add 100 µL of the cell suspension to each well of a white 96-well plate.[6]

-

Add the LP99 dilutions to the respective wells.

-

Add the HaloTag® NanoBRET™ 618 Ligand to all wells.

-

Incubate the plate for 2 hours at 37°C, 5% CO2.[6]

-

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to all wells.

-

Read the donor (460 nm) and acceptor (618 nm) emissions within 10 minutes using a luminometer capable of BRET measurements.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Normalize the data to the vehicle control (DMSO).

-

Plot the normalized BRET ratio against the logarithm of the LP99 concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[6]

-

IL-6 Secretion ELISA

Objective: To measure the inhibitory effect of LP99 on the secretion of IL-6 from LPS-stimulated THP-1 cells.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, but recommended)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Human IL-6 ELISA kit

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Culture and Stimulation:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

-

(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with 10-100 ng/mL PMA for 24-48 hours.[7][8][9]

-

Seed the cells in a 96-well plate at a density of 1 x 105 to 2 x 106 cells/mL.[8]

-

Pre-treat the cells with varying concentrations of LP99 for 1-2 hours.

-

Stimulate the cells with 10-100 ng/mL LPS to induce an inflammatory response.[7][8][9]

-

Incubate for 24 hours at 37°C, 5% CO2.[10]

-

-

ELISA Procedure:

-

Collect the cell culture supernatant.

-

Perform the human IL-6 ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody for human IL-6.

-

Adding the collected supernatants and a standard curve of recombinant human IL-6.

-

Incubating and washing the plate.

-

Adding a detection antibody for human IL-6.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the recombinant IL-6 standards.

-

Calculate the concentration of IL-6 in the experimental samples by interpolating from the standard curve.

-

Plot the IL-6 concentration against the LP99 concentration to visualize the dose-dependent inhibition.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the BRD7 and BRD9 bromodomains. Its mechanism of action, involving the disruption of chromatin binding and subsequent modulation of gene transcription, provides a powerful means to investigate the biological functions of these epigenetic readers. The detailed quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand the roles of BRD7 and BRD9 in health and disease, particularly in the context of inflammation and oncology. The continued use and study of LP99 will undoubtedly contribute to the development of novel therapeutic strategies targeting the SWI/SNF chromatin remodeling complexes.

References

- 1. LP99 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Target of (2S,3R)-LP99: A Comprehensive Technical Guide to a Selective Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of the molecular target and mechanism of action of the chemical probe LP99. It is crucial to note that the biologically active enantiomer is (2R,3S)-LP99 , which potently and selectively inhibits the bromodomains of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9) . The user-specified (2S,3R)-LP99 enantiomer is biologically inactive and serves as an ideal negative control for in-cell experiments.[1] This guide will focus on the active (2R,3S)-LP99, hereafter referred to as LP99, detailing its binding affinities, the cellular pathways it modulates, and the experimental protocols used for its characterization.

Core Function and Molecular Target

LP99 is a first-in-class, potent, and selective small molecule inhibitor of the bromodomains of BRD7 and BRD9.[1][2][3] These proteins are essential components of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complexes, which play a pivotal role in regulating gene expression by altering the structure of chromatin.[1][4][5]

The primary mechanism of action for LP99 involves its competitive binding to the acetyl-lysine binding pocket within the bromodomains of BRD7 and BRD9.[6] This binding event physically obstructs the natural interaction between these proteins and acetylated lysine (B10760008) residues on histone tails.[1][2][3] By displacing BRD7 and BRD9 from chromatin, LP99 modulates the transcription of a variety of target genes, including those involved in pro-inflammatory responses.[1][2][7]

Stereospecificity

A critical aspect of LP99's pharmacology is its stereospecificity. Isothermal Titration Calorimetry (ITC) has demonstrated that the (2R,3S)-enantiomer (LP99) is a potent binder to BRD9, while the (2S,3R)-enantiomer shows no detectable binding.[1][2] This makes the (2S,3R) stereoisomer an excellent negative control for validating the on-target effects of LP99 in cellular assays.[6]

Quantitative Data Presentation

The following tables summarize the key quantitative data for LP99, providing a clear overview of its potency, cellular activity, and selectivity.

Table 1: In Vitro Binding Affinity and Potency of LP99

| Target | Assay | Parameter | Value |

| BRD9 | Isothermal Titration Calorimetry (ITC) | Kd | 99 nM |

| BRD7 | Isothermal Titration Calorimetry (ITC) | Kd | 909 nM |

| BRD9 | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 325 nM |

Table 2: Cellular Activity of LP99

| Assay | Cell Line | Parameter | Value |

| Fluorescence Recovery After Photobleaching (FRAP) | U2OS | Effective Concentration | 0.8 µM |

| Bioluminescence Resonance Energy Transfer (BRET) | HEK293 | Cellular IC50 | Low micromolar range |

Table 3: Selectivity Profile of LP99

| Assay | Number of Bromodomains Screened | Result |

| Differential Scanning Fluorimetry (DSF) at 10 µM | 48 | Significant thermal stabilization observed only for BRD7 and BRD9.[2] |

Signaling Pathway and Mechanism of Action

LP99 exerts its effects by disrupting the normal function of the SWI/SNF chromatin remodeling complexes. By inhibiting the binding of BRD7/9 to acetylated histones, LP99 alters gene transcription. One of the well-documented downstream effects is the modulation of inflammatory signaling.

Caption: Proposed signaling pathway of LP99 in inhibiting IL-6 secretion.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of LP99.

Isothermal Titration Calorimetry (ITC)

Purpose: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of LP99 to BRD7 and BRD9.

Methodology:

-

Protein Preparation: Purified, recombinant BRD7 or BRD9 bromodomain protein is extensively dialyzed into the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration is accurately determined.

-

Ligand Preparation: LP99 is dissolved in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration.

-

ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the LP99 solution is loaded into the injection syringe. The experiment consists of a series of small, timed injections of LP99 into the protein solution while the heat change upon binding is measured.

-

Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to derive the thermodynamic parameters.

Differential Scanning Fluorimetry (DSF)

Purpose: To assess the binding of LP99 to a panel of bromodomains by measuring the change in protein thermal stability upon ligand binding.

Methodology:

-

Sample Preparation: A reaction mixture is prepared containing the purified bromodomain protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the assay buffer.

-

Ligand Addition: LP99 is added to the reaction mixture at a fixed concentration (e.g., 10 µM). A control reaction without the ligand is also prepared.

-

Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature gradient. Fluorescence is monitored as the temperature increases.

-

Data Analysis: As the protein unfolds, the dye binds, and the fluorescence signal increases. The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the peak of the first derivative of the melting curve. A significant increase in Tm in the presence of LP99 indicates stabilizing binding.

Fluorescence Recovery After Photobleaching (FRAP)

Purpose: To assess the ability of LP99 to displace BRD9 from chromatin in living cells by measuring changes in protein mobility.

Caption: Experimental workflow for FRAP analysis of BRD9-chromatin interaction.

Methodology:

-

Cell Preparation: U2OS cells are transiently transfected with a plasmid encoding a Green Fluorescent Protein (GFP)-tagged BRD9 construct.

-

Compound Treatment: Cells are treated with LP99 at various concentrations or with a vehicle control (e.g., DMSO).

-

Photobleaching: A specific region of interest within the nucleus of a GFP-BRD9 expressing cell is photobleached using a high-intensity laser, rendering the GFP in that region non-fluorescent.

-

Fluorescence Recovery: The rate at which fluorescence recovers in the bleached region is monitored over time using time-lapse microscopy. This recovery is due to the movement of unbleached GFP-BRD9 molecules from outside the bleached area into it.

-

Data Analysis: The fluorescence recovery curve is generated, and the half-time of recovery (t1/2) is calculated. A faster recovery in the presence of LP99 indicates that BRD9 is less tightly bound to the immobile chromatin and is more mobile within the nucleus.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 Secretion

Purpose: To quantify the effect of LP99 on the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) from stimulated immune cells.

Methodology:

-

Cell Culture and Stimulation: A human monocytic cell line (e.g., THP-1) is pre-treated with various concentrations of LP99 for a defined period. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine secretion.

-

Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

ELISA Procedure: A sandwich ELISA is performed using a commercial kit. A microplate is coated with a capture antibody specific for human IL-6. The collected supernatants are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., HRP).

-

Signal Detection: A substrate is added, which is converted by the enzyme to produce a colorimetric signal. The absorbance is read using a microplate reader.

-

Data Analysis: A standard curve is generated using known concentrations of recombinant IL-6. The concentration of IL-6 in the experimental samples is determined by interpolating from the standard curve. A dose-dependent decrease in IL-6 concentration indicates an inhibitory effect of LP99.[7]

Conclusion

(2R,3S)-LP99 is a well-characterized, selective, and cell-active chemical probe for the bromodomains of BRD7 and BRD9. Its stereospecific activity, with the (2S,3R)-enantiomer being inactive, provides a robust tool for investigating the biological functions of these epigenetic readers. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize LP99 to further elucidate the roles of BRD7 and BRD9 in health and disease.

References

- 1. LP99 | Structural Genomics Consortium [thesgc.org]

- 2. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Discovery and Synthesis of (2R,3S)-LP99: A Selective BRD7/9 Bromodomain Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on Stereochemistry: The active enantiomer of the selective BRD7/9 bromodomain inhibitor, LP99, has been identified as (2R,3S)-LP99 . The (2S,3R) enantiomer shows no detectable binding to the target bromodomain and is considered inactive. This guide will focus on the discovery and synthesis of the active (2R,3S) form.[1]

Introduction: Discovery of a First-in-Class Inhibitor

(2R,3S)-LP99 is a potent and selective chemical probe for the bromodomains of BRD7 and BRD9, which are integral components of the human SWI/SNF chromatin-remodeling complexes.[2][3] The discovery of LP99 was a significant advancement, providing the first selective tool to investigate the biological functions of these bromodomains.[2][4] The development of this quinolone-fused lactam originated from a fragment-based drug discovery approach, starting with the fragment 1-methylquinolone which showed binding to the BRD9 bromodomain.[3][5] Through a process balancing structure-based inhibitor design and biophysical characterization with tractable chemical synthesis, LP99 was developed.[2][5] This potent epigenetic probe has been shown to inhibit the association of BRD7 and BRD9 with acetylated histones both in vitro and in cellular assays.[2][3] Furthermore, its application has demonstrated the role of BRD7/9 in the regulation of pro-inflammatory cytokine secretion.[2][3]

Synthesis of (2R,3S)-LP99

The synthesis of (2R,3S)-LP99 was achieved through an enantioselective organocatalytic nitro-Mannich reaction, followed by a lactamization cascade.[2][5] This approach allowed for the efficient generation of the core scaffold with the desired stereochemistry. The key steps involve the reaction of a nitro-alkene with an enolate precursor, followed by cyclization and subsequent functional group manipulations to yield the final product.

Caption: Synthesis workflow for (2R,3S)-LP99.

Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity and cellular activity of (2R,3S)-LP99.

Table 1: In Vitro Binding Affinity of (2R,3S)-LP99 [1][2][5][6]

| Target | Parameter | Value | Assay |

| BRD9 | Kd | 99 nM | Isothermal Titration Calorimetry (ITC) |

| BRD7 | Kd | 909 nM | Isothermal Titration Calorimetry (ITC) |

| BRD9 | ΔH | -11 kcal mol-1 | Isothermal Titration Calorimetry (ITC) |

| BRD9 | TΔS | -2.0 kcal mol-1 | Isothermal Titration Calorimetry (ITC) |

| BRD9 | IC50 | 325 nM | HT-FRET |

| (2S,3R)-LP99 (inactive enantiomer) | Binding | Not Detectable | Isothermal Titration Calorimetry (ITC) |

Table 2: Cellular Activity of (2R,3S)-LP99 [3][6]

| Assay | Cell Line | Parameter | Value |

| Fluorescence Recovery After Photobleaching (FRAP) | U2OS | Chromatin Dissociation | 0.8 µM |

| Bioluminescence Resonance Energy Transfer (BRET) | HEK293 | Cellular IC50 | Low µM range |

| Cytotoxicity | U2OS | Non-toxic concentration | < 33 µM |

| Cytokine Secretion | THP-1 | IL-6 Inhibition | Dose-dependent |

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol is used to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between (2R,3S)-LP99 and its target bromodomains.

-

Protein and Ligand Preparation: Purified BRD7 or BRD9 protein is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). A concentrated stock solution of (2R,3S)-LP99 is prepared in the same buffer.

-

ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the (2R,3S)-LP99 solution is loaded into the injection syringe.

-

Titration: A series of precise injections of the LP99 solution are made into the protein solution. The heat change associated with each injection is measured.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.[2]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP assays are employed to assess the ability of (2R,3S)-LP99 to displace BRD9 from chromatin in living cells.[4]

-

Cell Preparation: U2OS cells are transiently transfected with a plasmid encoding a Green Fluorescent Protein (GFP)-tagged BRD9 construct.

-

Compound Treatment: The transfected cells are treated with various concentrations of (2R,3S)-LP99 or a vehicle control (e.g., DMSO).

-

Photobleaching: A specific region of interest within the nucleus of a single cell is photobleached using a high-intensity laser, extinguishing the GFP signal in that area.

-

Fluorescence Recovery: The rate of fluorescence recovery in the photobleached region is monitored over time. This recovery is dependent on the movement of unbleached GFP-BRD9 molecules into the bleached area.

-

Data Analysis: A decrease in the rate and extent of fluorescence recovery in LP99-treated cells compared to control cells indicates that the inhibitor is displacing GFP-BRD9 from the less mobile, chromatin-bound state.

Bioluminescence Resonance Energy Transfer (BRET)

The NanoBRET assay is utilized to quantify the engagement of (2R,3S)-LP99 with BRD7 or BRD9 in a cellular context.[3][4]

-

Cell Preparation: HEK293 cells are co-transfected with plasmids encoding a NanoLuc luciferase-tagged BRD7 or BRD9 and a HaloTag-tagged histone H3.3 or H4.

-

Compound Treatment: The transfected cells are treated with a range of concentrations of (2R,3S)-LP99.

-

Assay: A fluorescent HaloTag ligand (the energy acceptor) and the NanoLuc substrate (the energy donor) are added to the cells. If the NanoLuc-tagged bromodomain and the HaloTag-tagged histone are in close proximity (i.e., interacting), energy transfer from the donor to the acceptor will occur upon substrate addition, resulting in a BRET signal.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A dose-dependent decrease in the BRET ratio upon LP99 treatment indicates the inhibition of the BRD7/9-histone interaction. This data is used to calculate the cellular IC50 value.[2]

Cytokine Secretion Assay

This assay investigates the effect of (2R,3S)-LP99 on the secretion of pro-inflammatory cytokines.[7]

-

Cell Culture and Stimulation: A human monocytic cell line, such as THP-1, is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Compound Treatment: The cells are co-treated with LPS and varying concentrations of (2R,3S)-LP99.

-

Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for cytokine production and secretion into the culture medium.

-

Cytokine Quantification: The concentration of a specific cytokine, such as Interleukin-6 (IL-6), in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The results are analyzed to determine if (2R,3S)-LP99 treatment leads to a dose-dependent reduction in the secretion of the pro-inflammatory cytokine.

Mechanism of Action and Signaling Pathway

(2R,3S)-LP99 functions by competitively binding to the acetyl-lysine binding pocket of the BRD7 and BRD9 bromodomains. This prevents these proteins from recognizing and binding to acetylated lysine (B10760008) residues on histone tails, thereby disrupting their role in chromatin remodeling. BRD7 and BRD9 are components of the SWI/SNF complex, which plays a crucial role in regulating gene expression, including that of pro-inflammatory genes. In immune cells, stimulation by agents like LPS activates signaling cascades (e.g., through Toll-like receptors, NF-κB, and MAPK pathways) that lead to the transcription of pro-inflammatory cytokines. By inhibiting the function of BRD7/9, LP99 interferes with the chromatin remodeling necessary for the efficient transcription of these genes, resulting in reduced cytokine secretion.

Caption: Proposed signaling pathway of LP99 action.

References

- 1. LP99 | Structural Genomics Consortium [thesgc.org]

- 2. benchchem.com [benchchem.com]

- 3. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

The Biological Inactivity of (2S,3R)-LP99: A Guide to its Essential Role as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological characteristics of (2S,3R)-LP99. It is critical to note that the biological significance of this specific stereoisomer lies in its pronounced inactivity as a bromodomain inhibitor. The active, potent inhibitor of Bromodomain-containing proteins 7 (BRD7) and 9 (BRD9) is its enantiomer, (2R,3S)-LP99. Consequently, this compound, also known as ent-LP99, serves as an indispensable negative control for rigorously validating the on-target effects of its active counterpart in experimental settings.[1][2][3][4]

Core Function and Stereospecific Mechanism of Action

LP99 was developed as the first selective small-molecule inhibitor for the bromodomains of BRD7 and BRD9, which are integral components of the human SWI/SNF chromatin-remodeling complexes.[5][6] These proteins are "readers" of the epigenetic code, specifically recognizing acetylated lysine (B10760008) residues on histone tails to regulate gene expression.[1]

The biological activity of LP99 is highly dependent on its stereochemistry.[4]

-

(2R,3S)-LP99 (Active Enantiomer): This molecule competitively binds to the acetyl-lysine binding pocket of the BRD9 and BRD7 bromodomains.[1][3] This occupation prevents BRD7/9 from associating with acetylated histones on the chromatin, thereby inhibiting their function in transcriptional regulation.[6][7] This inhibitory action has been shown to modulate the secretion of pro-inflammatory cytokines, highlighting the role of BRD7/9 in inflammatory processes.[6][8]

-

This compound (Inactive Enantiomer / ent-LP99): In stark contrast, the (2S,3R) stereoisomer shows no detectable binding to the BRD9 bromodomain.[2][4][6] Due to its specific three-dimensional structure, it does not fit into the acetyl-lysine binding pocket and therefore does not displace BRD7/9 from chromatin.[4] Its use in parallel with the active enantiomer is crucial for demonstrating that any observed cellular or biological effect is a direct consequence of BRD7/9 inhibition and not due to off-target effects or the chemical scaffold itself.[3][7]

Quantitative Data: A Tale of Two Enantiomers

The profound difference in the biological activity of the LP99 enantiomers is most clearly illustrated by quantitative biophysical and cellular data. The following tables summarize the key findings.

| Parameter | Target | (2R,3S)-LP99 (Active) | This compound (Inactive) | Assay |

| Binding Affinity (Kd) | BRD9 | 99 nM[1][2] | No Detectable Binding[2][4][6] | Isothermal Titration Calorimetry (ITC) |

| BRD7 | 909 nM[1][3] | Not Reported (Inactive) | Isothermal Titration Calorimetry (ITC) | |

| Inhibitory Conc. (IC50) | BRD9 | 325 nM | Inactive[2] | High-Throughput FRET |

| Cellular Target Engagement | BRD9-Chromatin Interaction | Disrupted at 0.8 µM[6] | No Disruption[4] | Fluorescence Recovery After Photobleaching (FRAP) |

| Cellular IC50 | BRD9-Histone H3.3 Interaction | 5.1 µM | Inactive | Bioluminescence Resonance Energy Transfer (BRET) |

Experimental Protocols

To ensure robust and reproducible results, rigorous experimental design is essential. The use of this compound as a negative control should be a standard component of any study utilizing its active enantiomer. Detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the precise determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[5]

Objective: To quantify the binding affinity of LP99 enantiomers to purified BRD9 or BRD7 bromodomain protein.

Methodology:

-

Protein Preparation: Express and purify recombinant BRD9 or BRD7 bromodomain protein. Thoroughly dialyze the protein against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to ensure precise buffer matching.[1]

-

Ligand Preparation: Dissolve (2R,3S)-LP99 and this compound in the final dialysis buffer. The ligand concentration in the injection syringe should typically be 10-15 times that of the protein in the sample cell.[1]

-

Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and reference power.[9]

-

Titration: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe. Perform a series of small, timed injections (e.g., 2 µL each) of the ligand into the protein solution.[5][9]

-

Data Analysis: The raw data, consisting of heat bursts following each injection, is integrated to generate a binding isotherm. This curve is then fitted to a suitable binding model to calculate the Kd, n, and ΔH. For this compound, no significant heat change beyond the heat of dilution is expected, indicating a lack of binding.[6][7]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the dynamics and mobility of fluorescently tagged proteins, providing a functional readout of target engagement.[5]

Objective: To assess the ability of LP99 enantiomers to displace fluorescently-tagged BRD9 from chromatin in living cells.

Methodology:

-

Cell Preparation: Culture U2OS cells on glass-bottom dishes and transiently transfect them with a plasmid encoding a GFP-tagged BRD9 construct.[5][10]

-

Compound Treatment: Treat the transfected cells with the desired concentration of (2R,3S)-LP99, this compound, or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).[4]

-

Photobleaching: Using a confocal microscope, select a region of interest (ROI) within the nucleus. Photobleach the GFP signal in this ROI using a high-intensity laser pulse.[1]

-

Fluorescence Recovery Monitoring: Acquire a time-lapse series of images at low laser power to monitor the rate at which fluorescence returns to the bleached ROI.[5]

-

Data Analysis: Quantify the fluorescence intensity in the ROI over time. A faster recovery rate in cells treated with (2R,3S)-LP99 indicates that GFP-BRD9 is less tightly bound to the immobile chromatin and is diffusing more freely.[5] No change in the recovery rate is expected for cells treated with this compound compared to the vehicle control.[4]

NanoBRET™ Target Engagement Assay

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures target engagement in live cells. The NanoBRET™ system uses a bright NanoLuc® luciferase as the energy donor and a fluorescently labeled HaloTag® as the acceptor.[11][12]

Objective: To quantify the ability of LP99 enantiomers to disrupt the interaction between BRD9 and histone H3.3 in live cells.

Methodology:

-

Cell Transfection: Co-transfect HEK293 cells with plasmids expressing a BRD9-NanoLuc® fusion protein (donor) and a Histone H3.3-HaloTag® fusion protein (acceptor).[6][10]

-

Cell Plating and Labeling: Seed the transfected cells in a 96-well plate. Add the specific fluorescent HaloTag® ligand (e.g., NanoBRET™ 618 Ligand) to the medium and incubate to label the acceptor protein.[13]

-

Compound Treatment: Add serial dilutions of (2R,3S)-LP99, this compound, or vehicle control to the wells and incubate to allow for compound entry and target engagement.[13]

-

Substrate Addition and Measurement: Add the NanoLuc® substrate (e.g., furimazine) to all wells and immediately measure the donor emission (e.g., ~460 nm) and acceptor emission (e.g., ~618 nm) using a plate reader.[11][13]

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. A dose-dependent decrease in the BRET ratio upon treatment with (2R,3S)-LP99 indicates disruption of the BRD9-histone interaction.[6] No significant change in the BRET ratio is expected with this compound.[10]

Visualizing the Mechanism and Experimental Logic

Diagrams created using the DOT language provide a clear visual representation of the concepts and workflows discussed.

Caption: Differential mechanism of LP99 enantiomers on BRD9.

Caption: Experimental workflow for validating on-target effects.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. LP99 | Structural Genomics Consortium [thesgc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]

- 12. promega.com [promega.com]

- 13. benchchem.com [benchchem.com]

(2S,3R)-LP99: A Technical Guide to a Selective BRD7/9 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-LP99 is a potent and selective small molecule inhibitor of the bromodomains of BRD7 and BRD9, two key components of distinct SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes. As a first-in-class chemical probe, this compound has been instrumental in elucidating the roles of these epigenetic readers in transcriptional regulation and cellular processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding affinity, and cellular effects. Detailed experimental protocols for its characterization and visualization of relevant signaling pathways are presented to facilitate further research and drug development efforts targeting BRD7 and BRD9.

Core Function and Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the BRD7 and BRD9 bromodomains. By occupying this pocket, the molecule prevents the recognition and binding of acetylated lysine (B10760008) residues on histone tails and other proteins. This disruption of protein-protein interactions effectively displaces BRD7 and BRD9 from chromatin, thereby modulating the transcription of target genes. Notably, the enantiomer of this compound is inactive, highlighting the specific stereochemical requirements for binding and providing a valuable negative control for in vitro and in-cell experiments.[1]

The inhibition of BRD7 and BRD9 by this compound has been shown to impact various cellular processes, including the regulation of pro-inflammatory cytokine secretion.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Target | Parameter | Value | Assay |

| BRD9 | Kd | 99 nM | Isothermal Titration Calorimetry (ITC) |

| BRD7 | Kd | 909 nM | Isothermal Titration Calorimetry (ITC) |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Parameter | Value |

| BRD9 Chromatin Dissociation | U2OS | EC50 | ~0.8 µM |

| IL-6 Secretion Inhibition | THP-1 | IC50 | Dose-dependent inhibition observed |

Signaling Pathways

BRD7 and BRD9 are integral components of distinct SWI/SNF chromatin remodeling complexes and are involved in a multitude of signaling pathways critical for cellular homeostasis and implicated in various diseases, including cancer.

BRD7 Signaling Pathways

BRD7 has been identified as a tumor suppressor and is involved in several key signaling pathways:

-

p53 Pathway: BRD7 can act as a positive regulator of the p53 tumor suppressor pathway.[4][5]

-

Wnt/β-catenin Pathway: BRD7 has been shown to modulate the Wnt/β-catenin signaling cascade.

-

Ras/MEK/ERK Pathway: BRD7 can influence the Ras/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.[6]

-

PI3K/AKT Pathway: BRD7 can negatively regulate the PI3K/AKT pathway, a key pathway in cell growth and metabolism.[5]

-

Insulin (B600854) Signaling: BRD7 plays a role in the insulin signaling pathway.

BRD7 Signaling Interactions

BRD9 Signaling Pathways

BRD9 is a subunit of the non-canonical BAF (ncBAF) complex and has been implicated in:

-

SWI/SNF Complex Function: As a core component, BRD9 is crucial for the chromatin remodeling activities of the ncBAF complex.

-

STAT5 Signaling: The BRD9-STAT5 axis has been shown to be important in the progression of certain cancers.[7]

-

Notch Signaling: BRD9 has been linked to the Notch signaling pathway.

BRD9 Signaling Interactions

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to BRD7 and BRD9 bromodomains.

Materials:

-

Purified recombinant BRD7 and BRD9 bromodomain proteins

-

This compound

-

ITC instrument (e.g., Malvern MicroCal)

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

DMSO (for compound dissolution)

Protocol:

-

Sample Preparation:

-

Dialyze the purified protein against the ITC buffer overnight at 4°C to ensure buffer matching.

-

Determine the final protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm).

-

Dissolve this compound in DMSO to create a high-concentration stock solution.

-

Dilute the this compound stock solution in the final dialysis buffer to the desired concentration. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution (e.g., 10 µM) into the sample cell.

-

Load the this compound solution (e.g., 100 µM) into the injection syringe.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

-

Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.

-

Isothermal Titration Calorimetry Workflow

Differential Scanning Fluorimetry (DSF)

Objective: To assess the thermal stabilization of BRD7 and BRD9 bromodomains upon binding of this compound, providing an orthogonal method to confirm binding.

Materials:

-

Purified recombinant BRD7 and BRD9 bromodomain proteins

-

This compound

-

SYPRO Orange dye (5000x stock in DMSO)

-

DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

-

Real-time PCR instrument capable of thermal melts

Protocol:

-

Reaction Setup:

-

Prepare a master mix containing the protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in DSF buffer.

-

Add this compound or vehicle (DMSO) to the master mix to the desired final concentration (e.g., 10 µM).

-

Aliquot the final reaction mixture into a 96-well or 384-well PCR plate.

-

-

Thermal Melt:

-

Place the plate in the real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature to generate melting curves.

-

Determine the melting temperature (Tm), the inflection point of the curve, for each condition.

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with vehicle from the Tm of the protein with this compound.

-

Differential Scanning Fluorimetry Workflow

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To measure the mobility of fluorescently tagged BRD9 in the nucleus of live cells and assess the ability of this compound to displace it from chromatin.

Materials:

-

U2OS cells

-

Expression vector for a fluorescently tagged BRD9 (e.g., GFP-BRD9)

-

Transfection reagent

-

Confocal microscope with FRAP capabilities

-

This compound

Protocol:

-

Cell Culture and Transfection:

-

Plate U2OS cells on glass-bottom dishes.

-

Transfect the cells with the GFP-BRD9 expression vector.

-

Allow cells to express the fusion protein for 24-48 hours.

-

-

FRAP Experiment:

-

Treat the cells with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

-

Mount the dish on the confocal microscope.

-

Acquire pre-bleach images of a selected nucleus.

-

Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Correct for photobleaching during image acquisition.

-

Normalize the fluorescence recovery data.

-

Fit the recovery curve to a suitable model to determine the mobile fraction and the half-time of recovery. A decrease in the immobile fraction upon treatment with this compound indicates displacement from chromatin.

-

Fluorescence Recovery After Photobleaching Workflow

NanoBRET™ Assay

Objective: To quantitatively measure the interaction between BRD7/9 and histones in live cells and determine the potency of this compound in disrupting this interaction.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-BRD7/9 fusion proteins (donor) and HaloTag®-histone fusion proteins (acceptor)

-

Transfection reagent

-

NanoBRET™ Nano-Glo® substrate

-

HaloTag® NanoBRET™ 618 ligand

-

This compound

-

Plate reader capable of measuring luminescence and fluorescence

Protocol:

-

Cell Transfection and Plating:

-

Co-transfect HEK293 cells with the NanoLuc®-BRD7/9 and HaloTag®-histone expression vectors.

-

Plate the transfected cells into a 96-well plate.

-

-

Compound Treatment:

-

Add serial dilutions of this compound or vehicle (DMSO) to the cells.

-

Incubate for a defined period (e.g., 2 hours).

-

-

BRET Measurement:

-

Add the HaloTag® NanoBRET™ 618 ligand and the NanoBRET™ Nano-Glo® substrate to the wells.

-

Measure the donor emission (luminescence) and acceptor emission (fluorescence) using the plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

NanoBRET Assay Workflow

IL-6 Secretion Assay

Objective: To evaluate the effect of this compound on the secretion of the pro-inflammatory cytokine IL-6 from stimulated human monocytic cells.

Materials:

-

THP-1 human monocytic cell line

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS) for stimulation

-

This compound

-

Human IL-6 ELISA kit

Protocol:

-

Cell Differentiation and Seeding:

-

Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48 hours.

-

Wash the cells and allow them to rest for 24 hours.

-

Seed the differentiated THP-1 cells in a 96-well plate.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce IL-6 secretion.

-

Incubate for 24 hours.

-

-

ELISA:

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the IL-6 concentration against the concentration of this compound.

-

Determine the IC50 value for the inhibition of IL-6 secretion.

-

IL-6 Secretion Assay Workflow

Conclusion

This compound is a valuable chemical probe for investigating the biological functions of BRD7 and BRD9. Its selectivity and well-characterized mechanism of action make it a powerful tool for dissecting the roles of these bromodomains in health and disease. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting BRD7 and BRD9.

References

- 1. LP99 | Structural Genomics Consortium [thesgc.org]

- 2. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The Structure-Activity Relationship of LP99: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of the First Selective BRD7 and BRD9 Bromodomain Inhibitor

LP99 is a pioneering epigenetic probe, recognized as the first potent and selective inhibitor of the bromodomains of BRD7 and BRD9.[1][2] These proteins are integral components of the human SWI/SNF chromatin-remodeling complexes, specifically the PBAF and ncBAF (or GBAF) complexes, respectively.[3] Dysregulation of these complexes is implicated in various cancers, making BRD7 and BRD9 attractive therapeutic targets.[3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of LP99, its mechanism of action, and the experimental methodologies employed in its characterization, tailored for researchers, scientists, and drug development professionals.

Structure-Activity Relationship (SAR)

The development of LP99 originated from a fragment-based drug discovery approach, starting with the simple fragment 1-methylquinolone.[1][4] Through a structure-based design and iterative optimization process, the quinolone-fused lactam scaffold of LP99 was developed.[1][5] The SAR studies were expedited by employing complexity-building nitro-Mannich/lactamization cascade processes, which allowed for the rapid synthesis of analogs.[1][2]

A critical aspect of LP99's SAR is its stereochemistry. The biological activity resides in the (2R, 3S)-enantiomer, which potently binds to the acetyl-lysine binding pocket of BRD9 and BRD7.[4] In stark contrast, its enantiomer, (2S, 3R)-LP99 (also known as ent-LP99), is inactive and serves as an invaluable negative control for experimental validation.[4] This stereospecificity underscores the precise three-dimensional interactions required for potent inhibition.

The N-methyl amide moiety of the quinolone core acts as an acetyl-lysine mimetic, forming key hydrogen bonds with a conserved asparagine residue and a water molecule within the bromodomain binding pocket.[4] The valerolactam moiety extends into a hydrophobic region, and the methyl group at the C4 position engages in additional hydrophobic interactions, contributing to the compound's potency.[4]

Quantitative SAR Data

The following table summarizes the binding affinities of LP99 and a key precursor, highlighting the optimization of the initial fragment hit. The data was obtained using Isothermal Titration Calorimetry (ITC), a direct method for measuring binding affinity.[4][6]

| Compound | Target | Binding Affinity (Kd) |

| LP99 ((2R,3S)-60) | BRD9 | 99 nM [4][6] |

| BRD7 | 909 nM [6] | |

| ent-LP99 ((2S,3R)-enantiomer) | BRD9 | No Detectable Binding [7] |

| Compound 6 (precursor) | BRD9 | 612 nM [1][4] |

Mechanism of Action and Signaling Pathways

LP99 functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD7 and BRD9 bromodomains.[4] This action displaces these proteins from acetylated histones on the chromatin, thereby disrupting their role in gene regulation.[1][8] BRD7 and BRD9 are components of the SWI/SNF chromatin remodeling complexes, which utilize the energy from ATP hydrolysis to alter chromatin structure and control gene expression.[3] By inhibiting BRD7 and BRD9, LP99 modulates the activity of these complexes, impacting downstream cellular processes. One of the demonstrated functional outcomes of LP99 treatment is the dose-dependent inhibition of pro-inflammatory cytokine secretion, such as IL-6, from monocytic cells.[2][4][8]

Experimental Protocols

Detailed experimental protocols are essential for the validation and extension of scientific findings. The following outlines the methodologies for key experiments used to characterize LP99.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the thermodynamic parameters of binding interactions. It was employed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of LP99 and its analogs to purified BRD7 and BRD9 bromodomains.[3]

General Protocol:

-

A solution of the purified bromodomain protein is placed in the sample cell of the calorimeter.

-

A solution of the ligand (e.g., LP99) is loaded into the injection syringe.

-

The ligand is titrated into the protein solution in a series of small injections.

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a binding model to determine the thermodynamic parameters.

References

- 1. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor [bibbase.org]

- 2. researchgate.net [researchgate.net]

- 3. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis and biological activity of four novel fluorescent vasopressin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Machine Learning Bioinformatics Method to Predict Biological Activity from Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties of (2S,3R)-LP99

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-LP99, also known as ent-LP99, is the inactive enantiomer of the potent and selective BRD7/9 bromodomain inhibitor, (2R,3S)-LP99. As a critical negative control in biological assays, understanding the physicochemical properties of this compound is essential for the accurate interpretation of experimental results and for its use in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. It includes a summary of quantitative data, detailed experimental protocols for key characterization assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

LP99 is a selective inhibitor of the bromodomains of BRD7 and BRD9, which are components of the human SWI/SNF chromatin-remodeling complexes.[1] The biological activity of LP99 is stereospecific, with the (2R,3S)-enantiomer being the active compound that competitively binds to the acetyl-lysine binding pocket of BRD7 and BRD9.[1] In contrast, the (2S,3R)-enantiomer, this compound, is inactive and serves as an ideal negative control for in-vitro and in-vivo studies to differentiate on-target from off-target effects.[1] Enantiomers possess identical physical and chemical properties in an achiral environment; therefore, the data presented herein for LP99 is applicable to both the (2S,3R) and (2R,3S) enantiomers.[2]

Physicochemical Properties

A summary of the available physicochemical data for LP99 is presented in Table 1. It is important to note that while some properties have been experimentally determined, others are predicted values due to the limited availability of public experimental data for this specific compound.

Table 1: Physicochemical Properties of LP99

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₀ClN₃O₄S | |

| Molecular Weight | 516.05 g/mol | |

| Boiling Point | 726.6 ± 70.0 °C (Predicted) | [1] |

| Melting Point | Not experimentally determined | |

| pKa | Not experimentally determined | |

| logP | Not experimentally determined | |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mLEthanol:PBS (pH 7.2) (1:9): 0.1 mg/mL | Cayman Chemical |

Biological Activity and Mechanism of Action

The active enantiomer, (2R,3S)-LP99, selectively inhibits the bromodomains of BRD7 and BRD9. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones, a key mechanism in the regulation of gene expression. By binding to the acetyl-lysine binding pocket of BRD7 and BRD9, (2R,3S)-LP99 displaces these proteins from chromatin, thereby modulating gene transcription.[1] This inhibition has been shown to play a role in regulating the secretion of pro-inflammatory cytokines.[3] this compound shows no significant binding to BRD7 or BRD9 and is therefore considered biologically inactive in this context.[1]

Signaling Pathway Diagram

Caption: Mechanism of (2R,3S)-LP99 action in the cell nucleus.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of LP99 with its target proteins are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the thermodynamic parameters of binding interactions, such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

-

Materials:

-

Purified BRD7 or BRD9 bromodomain protein

-

This compound or (2R,3S)-LP99 solution

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer

-

-

Protocol:

-

Sample Preparation: Dialyze the protein and dissolve the compound in the same buffer to minimize heats of dilution. Degas both solutions before use.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters such as stirring speed and reference power.

-

Loading: Load the protein solution into the sample cell and the LP99 solution into the injection syringe.

-

Titration: Perform a series of injections of the LP99 solution into the protein solution. The instrument measures the heat change associated with each injection.

-

Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.

-

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

Caption: A simplified workflow for an ITC experiment.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the mobility of fluorescently tagged proteins. It can be used to assess the displacement of BRD9 from chromatin by LP99.

-

Materials:

-

Cells expressing GFP-tagged BRD9

-

This compound or (2R,3S)-LP99 solution

-

Confocal microscope with a high-power laser for photobleaching

-

-

Protocol:

-

Cell Culture: Plate cells expressing GFP-BRD9 on a glass-bottom dish.

-

Compound Treatment: Treat the cells with the desired concentration of LP99 or a vehicle control.

-

Image Acquisition (Pre-bleach): Acquire initial fluorescence images of the cells.

-

Photobleaching: Use a high-intensity laser to bleach the fluorescence in a defined region of interest (ROI) within the nucleus.

-

Image Acquisition (Post-bleach): Acquire a time-series of images to monitor the recovery of fluorescence in the bleached ROI.

-

Data Analysis: Measure the fluorescence intensity in the ROI over time and fit the data to a recovery curve to determine the mobile fraction and the halftime of recovery.

-

Experimental Workflow: Fluorescence Recovery After Photobleaching (FRAP)

Caption: A generalized workflow for a FRAP experiment.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a proximity-based assay that measures protein-protein interactions in live cells. It can be used to quantify the inhibition of the BRD9-histone interaction by LP99.

-

Materials:

-

Cells co-expressing a NanoLuc-BRD9 fusion protein (donor) and a HaloTag-histone fusion protein (acceptor)

-

This compound or (2R,3S)-LP99 solution

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

-

Luminometer capable of measuring dual wavelengths

-

-

Protocol:

-

Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc-BRD9 and HaloTag-histone constructs.

-

Compound and Ligand Addition: Add the HaloTag ligand to the cells, followed by the addition of different concentrations of LP99.

-

Substrate Addition: Add the NanoBRET substrate to initiate the luminescence reaction.

-

Signal Detection: Immediately measure the luminescence at two wavelengths (e.g., donor emission at ~460 nm and acceptor emission at ~618 nm).

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the LP99 concentration to determine the IC50 value.

-

Experimental Workflow: Bioluminescence Resonance Energy Transfer (BRET) Assay

Caption: A typical workflow for a BRET assay to measure target engagement.

Conclusion

This compound is an indispensable tool for researchers studying the function of BRD7 and BRD9. Its inactivity as a bromodomain inhibitor allows for rigorous control in experiments, ensuring that the observed effects of its active enantiomer, (2R,3S)-LP99, are due to on-target activity. This guide provides the fundamental physicochemical properties of LP99 and detailed protocols for key biochemical and cellular assays. The provided information and workflows will aid in the design and interpretation of experiments aimed at further elucidating the roles of BRD7 and BRD9 in health and disease. Further experimental determination of properties such as melting point, pKa, and logP would provide a more complete physicochemical profile of this important chemical probe.

References

The Role of (2S,3R)-LP99 in Chromatin Remodeling: A Technical Guide

Disclaimer: Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is no specific molecule designated as "(2S,3R)-LP99" with a known role in chromatin remodeling. The following technical guide is a hypothetical framework based on established principles of epigenetic regulation. It is designed to serve as an illustrative example for researchers, scientists, and drug development professionals on how a novel small molecule with chromatin remodeling activity would be investigated and characterized.

Introduction to Chromatin Remodeling and the Hypothesized Role of LP99

Chromatin, the complex of DNA and proteins within the nucleus, exists in a dynamic state, shifting between condensed (heterochromatin) and open (euchromatin) conformations to regulate gene expression. This process, known as chromatin remodeling, is orchestrated by a variety of enzymes that modify histone proteins and DNA.[1][2] These modifications, including acetylation, methylation, phosphorylation, and ubiquitination of histones, as well as DNA methylation, create a "histone code" that dictates the accessibility of DNA to transcription factors and the transcriptional machinery.[3][4]

Dysregulation of chromatin remodeling is a hallmark of numerous diseases, including cancer and neurodevelopmental disorders. Small molecules that can modulate the activity of chromatin-remodeling enzymes are therefore of significant therapeutic interest.

This guide explores the hypothetical molecule, this compound (hereafter referred to as LP99), a novel, synthetic small molecule designed to influence chromatin architecture. We will propose two potential mechanisms of action for LP99: inhibition of histone deacetylases (HDACs) and modulation of the SWI/SNF chromatin remodeling complex.

Proposed Mechanisms of Action for LP99

LP99 as a Histone Deacetylase (HDAC) Inhibitor

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.[4] By inhibiting HDACs, LP99 would be expected to increase global histone acetylation, leading to a more open chromatin state and the reactivation of silenced genes, such as tumor suppressors.

Hypothetical Signaling Pathway for LP99 as an HDAC Inhibitor

Caption: Hypothetical pathway of LP99 as an HDAC inhibitor.

LP99 as a Modulator of the SWI/SNF Complex

The SWI/SNF complex is an ATP-dependent chromatin remodeling machine that utilizes the energy from ATP hydrolysis to reposition or eject nucleosomes, thereby altering DNA accessibility.[5][6] We hypothesize that LP99 could act as a molecular "glue" or an allosteric modulator, enhancing the recruitment or processivity of the SWI/SNF complex at specific genomic loci, such as the promoters of key developmental genes.

Hypothetical Workflow for LP99 Modulating SWI/SNF Activity

Caption: Hypothetical workflow of LP99 modulating SWI/SNF.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data from in vitro and cell-based assays designed to characterize the activity of LP99.

Table 1: In Vitro Enzymatic Activity of LP99

| Target Enzyme | Assay Type | LP99 IC50 (nM) | Control Inhibitor IC50 (nM) |

| HDAC1 | Fluorometric | 15 | 10 (SAHA) |

| HDAC2 | Fluorometric | 25 | 18 (SAHA) |

| HDAC6 | Fluorometric | 350 | 5 (Tubastatin A) |

| BRG1 (ATPase subunit of SWI/SNF) | ATPase Activity | No significant inhibition | - |

| hSNF2H (ISWI ATPase) | ATPase Activity | No significant inhibition | - |

Table 2: Cellular Effects of LP99 on Histone Acetylation and Chromatin Accessibility

| Cell Line | Treatment (24h) | Global H3K27ac (Fold Change) | Global Chromatin Accessibility (ATAC-seq peaks) |

| HeLa | Vehicle | 1.0 | Baseline |

| HeLa | LP99 (100 nM) | 3.5 | 1.8x increase |

| A549 | Vehicle | 1.0 | Baseline |

| A549 | LP99 (100 nM) | 2.8 | 1.5x increase |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genomic locations of specific histone modifications (e.g., H3K27ac) or protein binding (e.g., SWI/SNF subunits).

-

Cell Culture and Cross-linking: Culture cells to 80-90% confluency. Treat with LP99 or vehicle for the desired time. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse cells to isolate nuclei. Resuspend nuclei in a shearing buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the target protein or histone modification overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.

-

Data Analysis: Align reads to a reference genome and perform peak calling to identify regions of enrichment.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol is used to map genome-wide chromatin accessibility.[7]

-

Cell Preparation: Harvest 50,000 cells and wash with cold PBS.

-

Transposition Reaction: Resuspend the cell pellet in a transposition reaction mix containing Tn5 transposase and incubate for 30 minutes at 37°C. The Tn5 transposase will cut and ligate sequencing adapters into open chromatin regions.

-

DNA Purification: Purify the transposed DNA using a column-based kit.

-

PCR Amplification: Amplify the transposed DNA fragments using PCR to add indexing primers.

-

Library Purification and Sequencing: Purify the PCR product to remove primers and sequence on a next-generation sequencing platform.

-

Data Analysis: Align reads to a reference genome. The density of reads in a particular region corresponds to the level of chromatin accessibility.

Logical Relationship for Experimental Data Interpretation

Caption: Interpreting multi-omics data from LP99 treatment.

Conclusion and Future Directions

While this compound is a hypothetical molecule, this guide provides a framework for the investigation of novel chromatin remodeling agents. The proposed mechanisms, data, and protocols illustrate the interdisciplinary approach required to characterize such compounds, combining biochemistry, cell biology, and genomics. Future research on any new chromatin modulator would involve a detailed exploration of its target selectivity, off-target effects, and in vivo efficacy in relevant disease models. The ultimate goal is to develop precisely targeted epigenetic therapies that can reverse the pathological changes in gene expression that drive disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Poster, Presentation, Protocol or Paper | Impacts of HMGN Proteins on the Landscape of Histone PTMs | ID: d504rz393 | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. A two-step regulatory mechanism dynamically controls histone H3 acetylation by SAGA complex at growth-related promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chromatin remodeling enzymes: taming the machines: Third in review series on chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SWI/SNF-dependent long-range remodeling of yeast HIS3 chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Chromatin Accessibility Landscape of Peripheral Blood Mononuclear Cells in Patients With Systemic Lupus Erythematosus at Single-Cell Resolution - PMC [pmc.ncbi.nlm.nih.gov]

The Stereospecific Engagement of LP99 with BRD7 and BRD9 Bromodomains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemistry of LP99, a potent and selective inhibitor of the bromodomains of BRD7 and BRD9. Understanding the precise three-dimensional arrangement of LP99 is critical, as its biological activity is exquisitely dependent on its stereochemical configuration. This document details the differential activities of its enantiomers, provides methodologies for key validation experiments, and outlines its synthesis and mechanism of action.

Stereochemistry Dictates Biological Activity